molecular formula C20H24ClN3O2 B4422766 N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide

N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide

Cat. No.: B4422766
M. Wt: 373.9 g/mol
InChI Key: VYTKWQGCBIBBCN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving appropriate amine precursors.

    Substitution Reactions: The 2-chlorophenyl and 3-methoxybenzyl groups are introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the piperazine derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(2-methoxybenzyl)piperazin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[4-(4-methoxybenzyl)piperazin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[4-(3-ethoxybenzyl)piperazin-1-yl]acetamide

Uniqueness

N-(2-chlorophenyl)-2-[4-(3-methoxybenzyl)piperazin-1-yl]acetamide is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its pharmacological properties and interactions with molecular targets.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2/c1-26-17-6-4-5-16(13-17)14-23-9-11-24(12-10-23)15-20(25)22-19-8-3-2-7-18(19)21/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTKWQGCBIBBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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